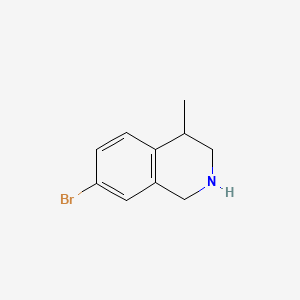

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

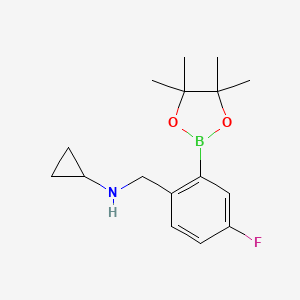

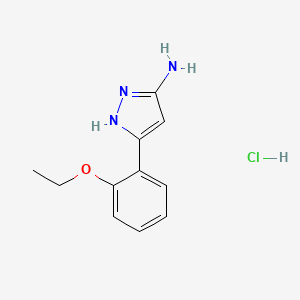

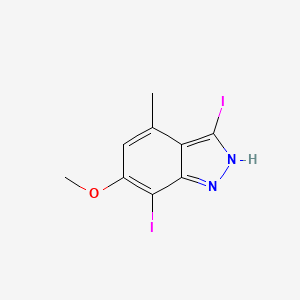

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the large group of natural products known as isoquinoline alkaloids .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involved the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10BrN . The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8 (7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are important structural motifs of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . It has a molecular weight of 212.09 . It is insoluble in water . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C .Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

- Synthetic Techniques: The compound 7-bromo-1,2,3,4-tetrahydroisoquinoline has been synthesized via methods such as reductive amination of Schiff's bases, illustrating its accessibility for research purposes (Zlatoidský & Gabos, 2009).

- Derivatives from Marine Sources: Brominated tetrahydroisoquinolines, including variations of 7-bromo-tetrahydroisoquinoline, have been isolated from the red alga Rhodomela confervoides, indicating their occurrence in natural sources and potential for diverse applications (Ma et al., 2007).

Chemical Transformations

- Creation of Novel Compounds: Research has focused on using brominated tetrahydroisoquinolines to synthesize new chemical entities, such as pyrrolo[2,1-a]isoquinolines, demonstrating its utility in creating diverse molecular structures (Voskressensky et al., 2010).

- Involvement in Enzymatic Reactions: Studies have explored how certain derivatives of tetrahydroisoquinoline, including brominated forms, interact with enzymes like phenylethanolamine N-methyltransferase, indicating its relevance in biochemical pathways (Grunewald et al., 2005).

Photoredox Reactions and Biological Applications

- Photoredox Transformations: The use of bromo-tetrahydroisoquinolines in photoredox reactions has been documented, showcasing its potential in photochemical syntheses (Strada et al., 2019).

- Transformation in Marine Natural Products: The compound has been used in the transformation of marine natural products like renieramycin M, illustrating its application in the synthesis of biologically active compounds (Yokoya et al., 2023).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs, in general, are known to interact with their targets and cause changes that result in their biological activities

Biochemical Pathways

Thiqs are known to affect various biochemical pathways, leading to their diverse biological activities . More studies are required to identify the specific pathways affected by this compound.

Pharmacokinetics

It is known to be insoluble in water , which may affect its absorption and distribution in the body.

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Action Environment

It is known to be stable under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4,7,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKBKESMSHBZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738162 |

Source

|

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338096-94-8 |

Source

|

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)